Methyl 2-amino-5-(piperidin-1-yl)benzoate
Description
Properties
IUPAC Name |
methyl 2-amino-5-piperidin-1-ylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-17-13(16)11-9-10(5-6-12(11)14)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZGBOBXWYFJSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)N2CCCCC2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Therapeutic Applications
- Anti-inflammatory Effects : Preliminary studies suggest that methyl 2-amino-5-(piperidin-1-yl)benzoate may exhibit anti-inflammatory properties, indicating potential therapeutic applications in treating inflammatory conditions.
- Local Anesthetic Potential : Research has indicated that compounds structurally related to this compound can possess local anesthetic effects. Studies involving the design and synthesis of benzoate derivatives have shown that modifications can lead to compounds with significant anesthetic activity .
- DPP-IV Inhibition : The compound's structural features suggest it may act as an inhibitor of Dipeptidyl Peptidase IV (DPP-IV), which is implicated in various diseases, including diabetes and certain cancers. DPP-IV inhibitors are being explored for their potential to treat conditions like organ transplant rejection and autoimmune diseases .
- Thrombosis Treatment : Recent findings indicate that derivatives of this compound may be effective in preventing or treating thrombosis and embolism-associated diseases. The compound's ability to inhibit Factor XIa could be pivotal in developing new anticoagulant therapies .
Biological Interactions
Understanding how this compound interacts with biological macromolecules is crucial for elucidating its mechanisms of action. Interaction studies focus on:
- Binding Affinities : Assessing how the compound binds to various receptors or enzymes involved in disease pathways.
- Structure–Activity Relationships (SAR) : Evaluating how structural modifications influence biological activity, which is essential for drug development.
Comparative Analysis with Related Compounds
The following table summarizes some related compounds that share structural similarities with this compound, highlighting their distinct features:
| Compound Name | Structural Features |
|---|---|
| Methyl 5-amino-2-(morpholin-1-yl)benzoate | Contains a morpholine ring instead of piperidine |
| Methyl 5-amino-2-(piperazin-1-yl)benzoate | Features a piperazine ring, affecting reactivity |
| Methyl 5-amino-2-(pyrrolidin-1-yl)benzoate | Contains a pyrrolidine ring, differing in size |
These comparisons illustrate the unique profile of this compound, which may lead to distinct biological activities compared to its analogs.
Case Studies and Research Findings
Several case studies have been conducted to explore the applications of this compound:
- Local Anesthetic Efficacy : In a study evaluating the anesthetic effects of various benzoate derivatives, this compound demonstrated promising results in surface anesthesia tests, suggesting its potential as a local anesthetic agent .
- DPP-IV Inhibition Studies : Research focused on DPP-IV inhibitors revealed that compounds similar to this compound could effectively modulate immune responses, offering insights into their use for managing autoimmune diseases .
- Thrombosis Prevention Trials : Experimental models assessing the anticoagulant properties of related compounds showed significant inhibition of thrombus formation, indicating that this compound could play a role in developing new anticoagulant therapies .
Mechanism of Action
The mechanism by which Methyl 2-amino-5-(piperidin-1-yl)benzoate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Electronic Effects
The table below compares Methyl 2-amino-5-(piperidin-1-yl)benzoate with analogs differing in substituents at positions 2 and 5, as well as ester groups:
Key Observations:
- Piperidine vs.
- Ester Group Variation: Ethyl esters (e.g., Ethyl 2-amino-5-(piperidin-1-yl)benzoate) exhibit higher lipophilicity than methyl esters, impacting membrane permeability in biological systems .
- Electronic Effects: Electron-withdrawing groups (e.g., -Cl, -CF₃) at position 5 reduce ring electron density, contrasting with the electron-donating piperidinyl group, which may activate the ring toward electrophilic substitution .
Spectroscopic and Structural Analysis
- NMR Trends: The amino group at position 2 in this compound likely resonates near δ 6.5–7.0 ppm (¹H NMR), similar to Methyl (E/Z)-2-amino-5-(trifluoromethyl)benzoate (δ 6.8–7.2 ppm) . Piperidinyl protons typically appear as multiplet signals between δ 1.4–2.8 ppm .
- Crystallography: Piperidinyl-containing compounds may exhibit steric hindrance, complicating crystallization. SHELX programs are widely used for refining such structures .
Biological Activity
Methyl 2-amino-5-(piperidin-1-yl)benzoate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its synthesis, biological interactions, and therapeutic implications, supported by research findings and case studies.
Chemical Structure and Properties
This compound features a benzoate moiety with an amino group and a piperidine ring. The presence of these functional groups enhances its reactivity and interaction with biological targets. The molecular formula is , which indicates the presence of nitrogen in both the amino and piperidine groups, contributing to its pharmacological properties.
Synthesis Methods
The synthesis of this compound typically involves:
- Reaction of 5-amino-2-chlorobenzoic acid with piperidine.
- Esterification with methanol, often using solvents like dichloromethane or ethanol.
- Reaction conditions include elevated temperatures to ensure complete conversion.
In industrial settings, continuous flow processes may be employed to enhance efficiency and yield, utilizing automated reactors for large-scale production.
Biological Activity
This compound has been investigated for various biological activities, including:
- Antimicrobial Effects : Preliminary studies suggest potential antimicrobial properties against various pathogens.
- Neuroactive Properties : Its structure mimics neurotransmitters, indicating possible applications in neuropharmacology .
- Anti-inflammatory Activity : Research indicates that this compound may inhibit pro-inflammatory cytokines, suggesting therapeutic potential in inflammatory diseases .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. This compound may act as an inhibitor or activator, leading to various physiological effects depending on the biological context.
Antimicrobial Studies
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 12.5 µg/mL against Staphylococcus aureus, demonstrating significant antibacterial activity .
Neuropharmacological Evaluation
Research utilizing computer-aided drug design predicted that derivatives of this compound could interact with neurotransmitter receptors, potentially offering therapeutic benefits for central nervous system disorders. In silico studies revealed promising activity spectra against various targets .
Comparison with Similar Compounds
| Compound Name | Structural Features | Potential Activity |
|---|---|---|
| Methyl 5-amino-2-(morpholin-1-yl)benzoate | Contains a morpholine ring instead of piperidine | Antimicrobial, neuroactive |
| Methyl 5-amino-2-(piperazin-1-yl)benzoate | Features a piperazine ring | Antidepressant potential |
| Methyl 5-amino-2-(pyrrolidin-1-yl)benzoate | Contains a pyrrolidine ring | Analgesic properties |
This compound is distinguished by its unique combination of functional groups, which may result in different biological interactions compared to its analogs .
Preparation Methods
Direct Esterification of Carboxylic Acid Precursors
The most straightforward route involves esterifying 2-amino-5-(piperidin-1-yl)benzoic acid using methanol under acidic catalysis. A patent by describes a analogous process for a related benzoate ester, where sulfuric acid (0.5–1.5 mol%) in refluxing methanol (65–70°C) achieves 85–92% conversion within 4–6 hours. Critical parameters include the molar ratio of acid to alcohol (1:5–1:10) and rigorous exclusion of moisture to prevent hydrolysis. Post-reaction neutralization with aqueous sodium bicarbonate followed by extraction with dichloromethane yields the crude ester, which is further purified via recrystallization from ethanol-water mixtures.
Piperidine Ring Installation via Nucleophilic Aromatic Substitution
Installation of the piperidin-1-yl group at the 5-position often precedes esterification. A two-step sequence reported in for a structurally similar compound involves:
-
Chlorination of 2-amino-5-nitrobenzoic acid using POCl₃/PCl₅ at 80–100°C to form 2-amino-5-chlorobenzoic acid.
-
Displacement of chloride with piperidine in DMF at 120°C for 12–18 hours, achieving 78–85% yield.
The nitro group is subsequently reduced to an amine using catalytic hydrogenation (H₂, 5% Pd/C, 40 psi) in ethanol, followed by esterification as described in Section 1.1. This pathway’s limitation lies in the potential over-reduction of the nitro group, necessitating careful monitoring of hydrogen pressure and catalyst loading.
Advanced Catalytic Methods
Palladium-Catalyzed Coupling Reactions
Cross-coupling strategies offer superior regioselectivity. A Suzuki-Miyaura coupling adapted from employs:
-
2-Amino-5-bromobenzoate methyl ester (1 equiv)
-
Piperidine-1-boronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (2 mol%)
-
K₂CO₃ (3 equiv) in toluene/water (4:1) at 90°C for 8 hours
This method achieves 88–93% yield with <1% residual palladium, as confirmed by ICP-MS. Key advantages include compatibility with ester groups and minimal protection/deprotection steps.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates reaction kinetics. A protocol inspired by reduces piperidine coupling time from 18 hours to 45 minutes:
| Parameter | Value |
|---|---|
| Temperature | 150°C |
| Pressure | 250 psi |
| Solvent | NMP |
| Base | Cs₂CO₃ (2.5 equiv) |
| Yield | 91% |
Product purity exceeds 99% (HPLC), with no detectable degradation products.
Polymorph Control and Crystallization
Solvent-Mediated Polymorph Selection
As demonstrated in, the choice of antisolvent dictates crystal habit and stability:
| Solvent System | Polymorph | d-Spacing (Å) | Melting Point (°C) |
|---|---|---|---|
| Ethanol/tert-BME | B | 11.25, 9.32 | 168–170 |
| Methanol/diisopropyl | C | 12.90, 6.44 | 174–176 |
Polymorph B, obtained via rapid cooling (<10°C), exhibits superior flowability for tablet formulation.
Critical Process Parameters
-
Cooling Rate : Slow cooling (0.5°C/min) from 60°C to 25°C in ethanol yields larger crystals (200–300 μm) with reduced electrostatic charge.
-
Seeding : Introduction of 0.1% w/w seed crystals (Polymorph B) during nucleation ensures batch-to-batch consistency.
Industrial-Scale Purification
Continuous Chromatography
A simulated moving bed (SMB) system described in achieves 99.8% purity:
| Column Packing | Feed Concentration | Eluent | Productivity (kg/L/day) |
|---|---|---|---|
| C18 silica | 15% w/v | MeOH/H₂O | 1.2 |
This method reduces solvent consumption by 40% compared to batch chromatography.
Stability and Degradation Pathways
Oxidative Degradation
Accelerated stability studies (40°C/75% RH) identify two primary degradation products:
Q & A
Q. What are the common synthetic routes for Methyl 2-amino-5-(piperidin-1-yl)benzoate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves sequential functionalization of the benzoate core. Key steps include:
- Esterification : Methylation of 2-amino-5-bromobenzoic acid derivatives using methanol under acidic catalysis (e.g., H₂SO₄) .
- Buchwald-Hartwig Amination : Introduction of the piperidinyl group via palladium-catalyzed coupling between brominated intermediates and piperidine. Optimize ligand selection (e.g., Xantphos) and base (Cs₂CO₃) to enhance regioselectivity .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity. Monitor by TLC and HPLC (>95% purity threshold) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- NMR : Prioritize ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆. Key signals include:
- Ester methyl group (δ ~3.8–3.9 ppm, singlet).
- Piperidinyl protons (δ ~1.4–2.8 ppm, multiplet) .
- IR : Confirm ester carbonyl (C=O stretch ~1700–1725 cm⁻¹) and amine N-H (broad peak ~3300–3500 cm⁻¹) .
- Mass Spectrometry : ESI-MS for molecular ion [M+H]⁺ and fragmentation patterns to validate substituent placement .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental NMR data and computational predictions for this compound derivatives?
- Methodological Answer :
- X-ray Crystallography : Use single-crystal diffraction (e.g., SHELXL ) to resolve ambiguities. For example, reports a related compound’s monoclinic crystal system (P21/n, β = 97.23°), enabling precise bond-angle validation .
- DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental data. Adjust solvent models (PCM for DMSO) to align chemical shifts .
Q. What strategies optimize regioselectivity challenges in introducing the piperidinyl group at the 5-position of the benzoate ring during synthesis?
- Methodological Answer :
- Directing Groups : Use amino or nitro groups at the 2-position to guide coupling reactions. For example, shows benzyloxypropyl groups enhance steric control during palladium-mediated amination .
- Microwave-Assisted Synthesis : Reduce side reactions (e.g., over-alkylation) by shortening reaction times (30–60 min at 120°C) .
Q. What crystallization protocols are recommended for obtaining high-quality single crystals of this compound suitable for X-ray diffraction studies?
- Methodological Answer :
- Solvent Pair Screening : Use slow evaporation with ethanol/water (7:3 v/v) or dichloromethane/hexane. achieved monoclinic crystals (a = 10.073 Å, b = 11.140 Å) via this method .
- Temperature Gradients : Cool saturated solutions from 40°C to 4°C over 48 hours to promote nucleation .
Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to:
- Acidic/alkaline conditions (0.1M HCl/NaOH, 70°C, 24h).
- Oxidative stress (3% H₂O₂, 48h).
- Analytical Monitoring : Use HPLC-PDA to track degradation products (e.g., hydrolyzed benzoic acid derivatives) .
Data Analysis & Contradictions
Q. How should researchers address discrepancies in melting point data reported for this compound across literature sources?
- Methodological Answer :
- DSC/TGA Analysis : Perform differential scanning calorimetry (heating rate 10°C/min, N₂ atmosphere) to determine exact melting points. Compare with literature values (e.g., lists mp 160–167°C for a chlorinated analog) .
- Purity Correlation : Contaminated samples often show depressed/broadened mp ranges. Validate purity via elemental analysis (%C, %H, %N) .
Q. What advanced computational methods can predict the solubility and logP of this compound in pharmaceutical solvents?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
